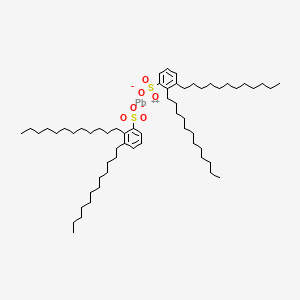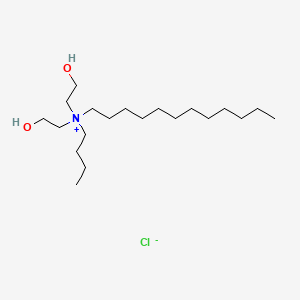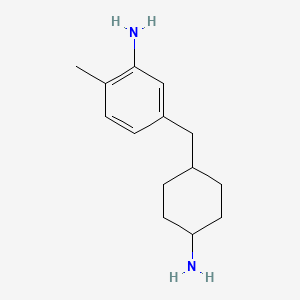
5-((4-Aminocyclohexyl)methyl)-o-toluidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((4-Aminocyclohexyl)methyl)-o-Toluidin ist eine organische Verbindung, die einen Cyclohexylring aufweist, der mit einer Aminomethylgruppe substituiert ist, sowie eine Methylgruppe am aromatischen Ring.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-((4-Aminocyclohexyl)methyl)-o-Toluidin beinhaltet typischerweise die Reaktion von o-Toluidin mit 4-Aminocyclohexylmethylchlorid unter basischen Bedingungen. Die Reaktion wird in Gegenwart einer geeigneten Base wie Natriumhydroxid oder Kaliumcarbonat durchgeführt, um die nucleophile Substitutionsreaktion zu erleichtern. Das Reaktionsgemisch wird üblicherweise zum Rückfluss erhitzt, um eine vollständige Umwandlung der Ausgangsmaterialien in das gewünschte Produkt zu gewährleisten.
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion von 5-((4-Aminocyclohexyl)methyl)-o-Toluidin die Verwendung von kontinuierlichen Durchflussreaktoren umfassen, um die Reaktionsbedingungen zu optimieren und die Ausbeute zu verbessern. Die Verwendung von Katalysatoren und fortschrittlichen Reinigungsverfahren wie Umkristallisation und Chromatographie kann die Effizienz und Reinheit des Endprodukts weiter verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-((4-Aminocyclohexyl)methyl)-o-Toluidin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinonderivate zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Aminen-Derivate umwandeln.
Substitution: Der aromatische Ring kann elektrophile Substitutionsreaktionen wie Nitrierung und Halogenierung eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden üblicherweise Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Elektrophile Reagenzien wie Salpetersäure für die Nitrierung und Halogene für die Halogenierung werden typischerweise eingesetzt.
Wichtige gebildete Produkte
Oxidation: Chinonderivate.
Reduktion: Aminen-Derivate.
Substitution: Nitro- und halogenierte Derivate.
Wissenschaftliche Forschungsanwendungen
5-((4-Aminocyclohexyl)methyl)-o-Toluidin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Baustein für die Synthese komplexer organischer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als biochemische Sonde zur Untersuchung von Enzymwechselwirkungen und zellulären Signalwegen.
Medizin: Erforscht auf sein Potenzial für therapeutische Eigenschaften, einschließlich seiner Rolle als Vorläufer für die Arzneimittelentwicklung.
Industrie: In der Produktion von Spezialchemikalien und Materialien mit spezifischen funktionellen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 5-((4-Aminocyclohexyl)methyl)-o-Toluidin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen, wie Enzymen und Rezeptoren. Die Verbindung kann die Aktivität dieser Ziele durch Bindung an ihre aktiven Zentren oder durch Veränderung ihrer Konformation modulieren. Diese Wechselwirkung kann nachgeschaltete Signalwege auslösen, die zu verschiedenen biologischen Wirkungen führen.
Wirkmechanismus
The mechanism of action of 5-((4-Aminocyclohexyl)methyl)-o-toluidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger downstream signaling pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-((4-Aminocyclohexyl)methyl)-o-Toluidin
- 5-((4-Aminocyclohexyl)methyl)-m-Toluidin
- 5-((4-Aminocyclohexyl)methyl)-p-Toluidin
Einzigartigkeit
5-((4-Aminocyclohexyl)methyl)-o-Toluidin ist aufgrund seines spezifischen Substitutionsschemas am aromatischen Ring einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für gezielte Forschung und Entwicklung in verschiedenen wissenschaftlichen Disziplinen.
Eigenschaften
CAS-Nummer |
90680-62-9 |
|---|---|
Molekularformel |
C14H22N2 |
Molekulargewicht |
218.34 g/mol |
IUPAC-Name |
5-[(4-aminocyclohexyl)methyl]-2-methylaniline |
InChI |
InChI=1S/C14H22N2/c1-10-2-3-12(9-14(10)16)8-11-4-6-13(15)7-5-11/h2-3,9,11,13H,4-8,15-16H2,1H3 |
InChI-Schlüssel |
JXKCXZZWQAMWAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)CC2CCC(CC2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


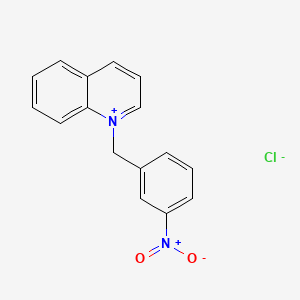
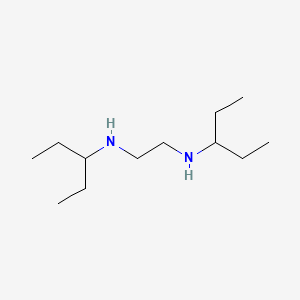
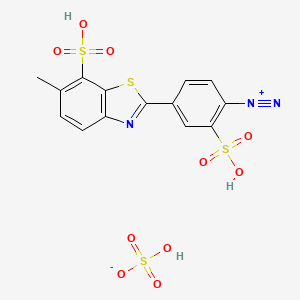
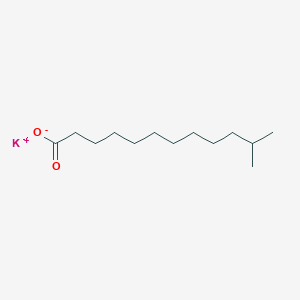
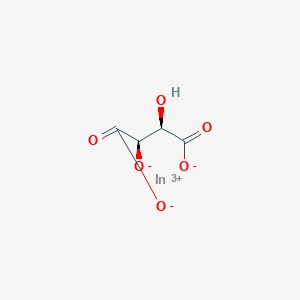
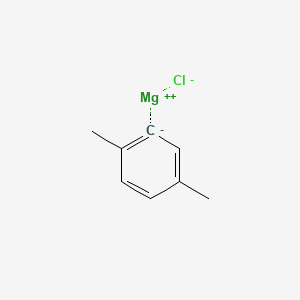
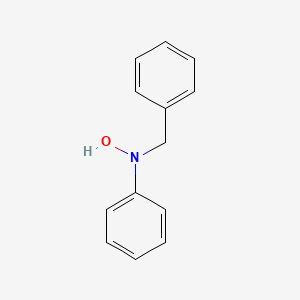
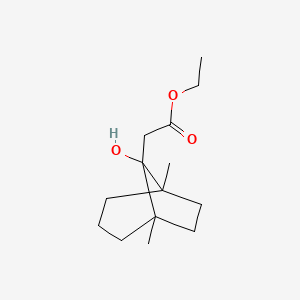

![[3-(1,3-Dioxolan-4-ylmethoxy)propyl]trimethoxysilane](/img/structure/B12668050.png)

